3-Oxa-7,9-diazabicyclo[3.3.1]nonane
Overview
Description
3-Oxa-7,9-diazabicyclo[3.3.1]nonane: is a heterocyclic compound that features a unique bicyclic structure incorporating oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
[3+2] Cycloaddition Method: One of the primary synthetic routes for 3-Oxa-7,9-diazabicyclo[3.3.1]nonane involves a [3+2] cycloaddition reaction. This method typically uses azomethine ylides, which are generated in situ from aldehydes, amines, and activated alkenes.
Reduction and Lactamization: Following the cycloaddition, the intermediate products can undergo reduction and lactamization to form the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Oxa-7,9-diazabicyclo[3.3.1]nonane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic structure are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Oxa-7,9-diazabicyclo[33
Scientific Research Applications
Chemistry: 3-Oxa-7,9-diazabicyclo[3.3.1]nonane is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical assays .
Medicine: The compound’s derivatives have shown promise as potential therapeutic agents. For example, some derivatives act as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane and its derivatives often involves interaction with specific molecular targets. For instance, as positive allosteric modulators of AMPA receptors, these compounds enhance the receptor’s response to its natural ligand, glutamate. This modulation occurs through binding to allosteric sites on the receptor, leading to increased ion flow and enhanced synaptic transmission .
Comparison with Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: This compound is structurally similar but lacks the oxygen atom present in 3-Oxa-7,9-diazabicyclo[3.3.1]nonane.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound includes sulfur atoms in place of nitrogen, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-oxa-7,9-diazabicyclo[3.3.1]nonane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-3-9-4-6(8-5)2-7-1/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVCUGATZFCLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293970 | |
Record name | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-42-0 | |
Record name | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864448-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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